molecular formula C5H7F3N2 B2505832 4,4,4-Trifluoro-3-(methylamino)butanenitrile CAS No. 2090138-50-2

4,4,4-Trifluoro-3-(methylamino)butanenitrile

Cat. No.: B2505832
CAS No.: 2090138-50-2
M. Wt: 152.12
InChI Key: IMDZNLPULLRJCN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(methylamino)butanenitrile is a useful research compound. Its molecular formula is C5H7F3N2 and its molecular weight is 152.12. The purity is usually 95%.
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Scientific Research Applications

1. Heterocyclic Chemistry and Organic Synthesis

Research on the compound 4,4,4-Trifluoro-3-(methylamino)butanenitrile has shown its utility in the field of heterocyclic chemistry. Nishiwaki, Kikukawa, and Kawaji (1995) studied the heterocyclizations of similar trifluoro compounds, noting their applications in synthesizing various heterocyclic compounds, including quinolones and pyrazoles (Nishiwaki, Kikukawa, & Kawaji, 1995). Similarly, Volkonskii, Kagramanova, and Kagramanov (2012) demonstrated the synthesis of 4,4,4-Trifluoro-2-butenenitrile through the Wittig reaction, showcasing its potential in organic synthesis and as a precursor for other complex molecules (Volkonskii, Kagramanova, & Kagramanov, 2012).

2. Synthesis of Fluorinated Compounds

The study by Shevchenko, Andrushko, Lork, and Röschenthaler (2003) highlighted the unexpected formation of a novel fluorinated triene using derivatives of 4,4,4-Trifluoro-2-butenenitrile, emphasizing the importance of this compound in the synthesis of novel fluorinated materials (Shevchenko et al., 2003).

3. Applications in Material Science

The compound has also been studied in the context of material science. For instance, Zhang, Ke, Shi, and colleagues (2016) explored the use of derivatives of 4,4,4-Trifluoro-1,3-butanedione in synthesizing dysprosium(III) complexes, which exhibit single-molecule magnetic behaviors, indicating potential applications in advanced material technologies (Zhang et al., 2016).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H314, H332, H335 . It also has several precautionary statements including P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered dangerous with GHS02, GHS05, GHS07 pictograms .

Properties

IUPAC Name

4,4,4-trifluoro-3-(methylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDZNLPULLRJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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